4-Chloro-5-methyl-2-phenyl-quinazoline 4-Chloro-5-methyl-2-phenyl-quinazoline
Brand Name: Vulcanchem
CAS No.: 885277-13-4
VCID: VC3260274
InChI: InChI=1S/C15H11ClN2/c1-10-6-5-9-12-13(10)14(16)18-15(17-12)11-7-3-2-4-8-11/h2-9H,1H3
SMILES: CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=CC=C3
Molecular Formula: C15H11ClN2
Molecular Weight: 254.71 g/mol

4-Chloro-5-methyl-2-phenyl-quinazoline

CAS No.: 885277-13-4

Cat. No.: VC3260274

Molecular Formula: C15H11ClN2

Molecular Weight: 254.71 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-methyl-2-phenyl-quinazoline - 885277-13-4

Specification

CAS No. 885277-13-4
Molecular Formula C15H11ClN2
Molecular Weight 254.71 g/mol
IUPAC Name 4-chloro-5-methyl-2-phenylquinazoline
Standard InChI InChI=1S/C15H11ClN2/c1-10-6-5-9-12-13(10)14(16)18-15(17-12)11-7-3-2-4-8-11/h2-9H,1H3
Standard InChI Key FEJDIIICHHISEJ-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=CC=C3
Canonical SMILES CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

4-Chloro-5-methyl-2-phenyl-quinazoline is a solid compound characterized by its distinctive quinazoline core structure with specific substituents. The compound features a chlorine atom at position 4, a methyl group at position 5, and a phenyl ring at position 2 of the quinazoline scaffold. This structural arrangement contributes to its unique chemical properties and potential biological activities.

Chemical Identifiers

The compound is uniquely identified through several standardized chemical identifiers, which are essential for regulatory, research, and commercial purposes.

Identifier TypeValue
CAS Number885277-13-4
MDL NumberMFCD04115231
InChI KeyFEJDIIICHHISEJ-UHFFFAOYSA-N
InChIInChI=1S/C15H11ClN2/c1-10-6-5-9-12-13(10)14(16)18-15(17-12)11-7-3-2-4-8-11/h2-9H,1H3
Tariff Code2933599590

The compound is cataloged with specific identifiers that facilitate its tracking in chemical databases and commercial inventories .

Molecular Structure

The molecular structure of 4-Chloro-5-methyl-2-phenyl-quinazoline consists of a quinazoline core (a bicyclic structure composed of a benzene ring fused to a pyrimidine ring) with three key substituents:

  • A chlorine atom at position 4

  • A methyl group at position 5

  • A phenyl ring at position 2

This arrangement gives the compound distinct chemical and physical properties that influence its reactivity and potential biological activities .

Physicochemical Properties

4-Chloro-5-methyl-2-phenyl-quinazoline possesses specific physicochemical properties that are crucial for understanding its behavior in various environments and potential applications in biological systems.

Basic Physical Properties

PropertyValue
Molecular FormulaC15H11ClN2
Molecular Weight254.71 g/mol
Exact Mass254.06100
Physical StateSolid
ColorClear
Storage Temperature2-7°C (Refrigerate)

These physical properties are essential considerations for handling, storage, and utilization of the compound in research and development contexts .

Computational Properties

Computational properties provide insights into the compound's behavior in biological systems and its potential for drug development.

PropertyValue
LogP4.25860
PSA (Polar Surface Area)25.78000

The LogP value of 4.25860 indicates that the compound is relatively lipophilic, suggesting good membrane permeability but potentially limited water solubility. The polar surface area (PSA) of 25.78000 suggests favorable cell membrane penetration properties, as compounds with PSA values below 60 Ų typically demonstrate good cell membrane permeability .

Structure-Activity Relationships

The biological activities of quinazoline derivatives are highly dependent on their structural features. The presence of specific substituents at different positions of the quinazoline ring significantly influences their pharmacological properties.

Impact of Substituents

In the case of 4-Chloro-5-methyl-2-phenyl-quinazoline:

  • The 4-chloro substitution may contribute to certain antimicrobial properties, as halogen substituents often enhance biological activities by improving membrane permeability

  • The 5-methyl group could influence the electron density of the quinazoline ring, potentially affecting binding interactions with biological targets

  • The 2-phenyl substituent might enhance lipophilicity and provide additional binding interactions through π-π stacking with aromatic amino acid residues in target proteins

Research on other quinazoline derivatives has shown that substituents on the phenyl ring exert significant influence on antimicrobial profiles, with methoxy and methyl-substituted rings often showing enhanced activity .

Research Status and Future Directions

Current Research Status

  • Development of novel antimicrobial agents to address the growing concern of antibiotic resistance

  • Creation of targeted anticancer therapies through EGFR inhibition

  • Exploration of quinazoline derivatives as DHFR inhibitors for cancer treatment

Future Research Directions

Potential future research directions for 4-Chloro-5-methyl-2-phenyl-quinazoline might include:

  • Systematic evaluation of its antimicrobial properties against various bacterial and fungal strains

  • Assessment of its potential anticancer activities, particularly regarding EGFR inhibition

  • Structure modification studies to develop more potent derivatives with enhanced biological activities

  • Investigation of its potential as a scaffold for developing DHFR inhibitors

  • Exploration of its pharmacokinetic properties and in vivo efficacy

Comparison with Related Quinazoline Derivatives

To provide context for understanding 4-Chloro-5-methyl-2-phenyl-quinazoline, it is useful to compare it with structurally related quinazoline compounds that have established biological activities.

Structural Comparisons

CompoundMolecular FormulaMolecular WeightKey Structural Differences
4-Chloro-5-methyl-2-phenyl-quinazolineC15H11ClN2254.71Base compound
4-chloro-5-fluoro-2-methyl-quinazolineC9H6ClFN2196.61Contains fluoro instead of methyl at position 5; methyl instead of phenyl at position 2
2-[2-(4-chloroanilino)-4-methyl-1,3-thiazol-5-yl]-3-(4-chlorophenyl)quinazolin-4-oneC24H16Cl2N4OS479.4Contains thiazol group and additional substituents

This comparison highlights the structural diversity within the quinazoline class and suggests how these structural differences might influence biological activities .

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